8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
This compound, with the chemical formula C20H28N6O5 , is a fascinating member of the purine family. Its systematic name is quite a mouthful, but let’s break it down:
8: Refers to the position of the substituent on the purine ring.
{[2-(dimethylamino)ethyl]amino}: Indicates the presence of an amino group attached to the purine ring via an ethylamine linker.
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]: Describes the hydroxypropyl group with a methoxyphenoxy substituent at position 7.
1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: The core purine structure with additional methyl groups and a tetrahydro modification.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of appropriate precursors, such as an aminoethylamine derivative and a hydroxypropyl-substituted purine. The reaction typically occurs under controlled conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, they often rely on efficient synthetic pathways. Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substituents can be replaced by other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on reaction conditions, but modified purine derivatives, hydroxypropyl-substituted compounds, and their intermediates are likely outcomes.
Scientific Research Applications
Chemistry::
Drug Design: Researchers explore this compound’s structural features for potential drug candidates.
Catalysis: It may serve as a ligand or catalyst in organic synthesis.
Pharmacology: Investigating its effects on cellular processes.
Biological Imaging: Fluorescently labeled derivatives can be used for imaging studies.
Materials Science: Incorporating modified purines into polymers or coatings.
Pharmaceuticals: Potential therapeutic applications.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While this compound is unique due to its specific substituents, similar purine derivatives include:
Properties
Molecular Formula |
C21H30N6O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H30N6O5/c1-24(2)11-10-22-20-23-18-17(19(29)26(4)21(30)25(18)3)27(20)12-14(28)13-32-16-8-6-15(31-5)7-9-16/h6-9,14,28H,10-13H2,1-5H3,(H,22,23) |
InChI Key |
XMLXKYSUFNEEHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC(COC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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